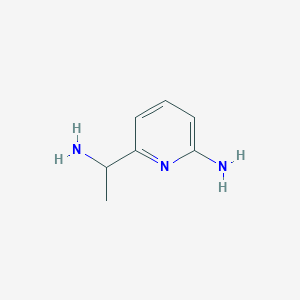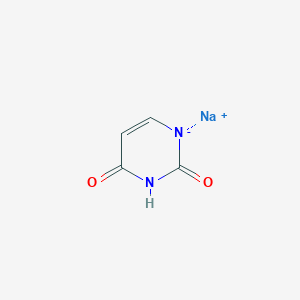
Uracil sodium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Uracil sodium salt is a derivative of uracil, a naturally occurring pyrimidine nucleobase found in RNA. Uracil plays a crucial role in the synthesis of nucleic acids and is involved in various biochemical processes. The sodium salt form of uracil enhances its solubility and stability, making it useful in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of uracil sodium salt typically involves the neutralization of uracil with sodium hydroxide. The reaction is straightforward and can be represented as follows:
Uracil+NaOH→Uracil Sodium Salt+H2O
Industrial Production Methods: In industrial settings, this compound is produced by dissolving uracil in an aqueous solution of sodium hydroxide. The mixture is then heated to ensure complete dissolution and reaction. The resulting solution is cooled, and the this compound is precipitated out by adding a non-solvent such as ethanol. The precipitate is then filtered, washed, and dried to obtain the final product.
化学反应分析
Types of Reactions: Uracil sodium salt undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to produce uracil derivatives.
Reduction: Reduction reactions can convert this compound to dihydro-uracil derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the uracil ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products:
Oxidation: Produces uracil derivatives with additional oxygen-containing functional groups.
Reduction: Yields dihydro-uracil derivatives.
Substitution: Results in uracil derivatives with various substituents on the pyrimidine ring.
科学研究应用
Uracil sodium salt has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of nucleoside analogs and other pyrimidine derivatives.
Biology: Serves as a precursor in the study of RNA synthesis and metabolism.
Medicine: Investigated for its potential use in antiviral and anticancer therapies.
Industry: Utilized in the production of pharmaceuticals and as a reagent in various chemical processes.
作用机制
Uracil sodium salt exerts its effects primarily through its incorporation into RNA. Once incorporated, it can affect the stability and function of RNA molecules. In antiviral and anticancer research, uracil derivatives are known to inhibit enzymes involved in nucleic acid synthesis, thereby preventing the replication of viruses and the proliferation of cancer cells.
相似化合物的比较
Cytosine: Another pyrimidine nucleobase found in DNA and RNA.
Thymine: A pyrimidine nucleobase found in DNA.
5-Fluorouracil: A uracil derivative used in cancer treatment.
Comparison:
Uracil vs. Cytosine: Uracil lacks the amino group present in cytosine, which affects its hydrogen bonding properties.
Uracil vs. Thymine: Thymine has a methyl group at the 5-position, making it more hydrophobic than uracil.
Uracil vs. 5-Fluorouracil: 5-Fluorouracil is a fluorinated derivative of uracil with potent anticancer activity due to its ability to inhibit thymidylate synthase.
Uracil sodium salt stands out due to its enhanced solubility and stability, making it a valuable compound in various scientific and industrial applications.
属性
分子式 |
C4H3N2NaO2 |
|---|---|
分子量 |
134.07 g/mol |
IUPAC 名称 |
sodium;pyrimidin-1-ide-2,4-dione |
InChI |
InChI=1S/C4H4N2O2.Na/c7-3-1-2-5-4(8)6-3;/h1-2H,(H2,5,6,7,8);/q;+1/p-1 |
InChI 键 |
AFQRCUXCMBCNNS-UHFFFAOYSA-M |
规范 SMILES |
C1=C[N-]C(=O)NC1=O.[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1S)-1-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-difluorobut-3-en-1-amine](/img/structure/B12843239.png)
![(NE)-N-[(4S)-4-(3,4-dichlorophenyl)-3,4-dihydro-2H-naphthalen-1-ylidene]-2-methylpropane-2-sulfinamide](/img/structure/B12843245.png)



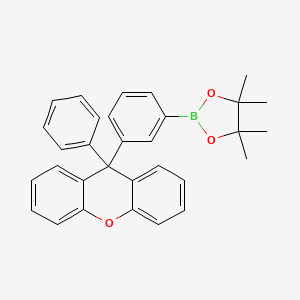
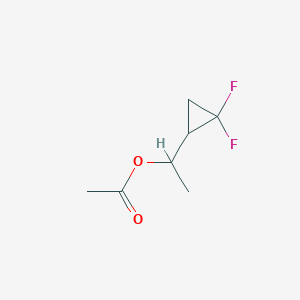
![5,6-Diamino-2-(chloromethyl)-8-piperidin-1-yl-1,2-dihydrofuro[2,3-c]-2,7-naphthyridine-9-carbonitrile](/img/structure/B12843278.png)
![Methyl 3,6-diamino-5-fluorobenzo[b]thiophene-2-carboxylate](/img/structure/B12843279.png)
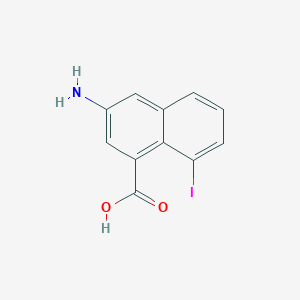
![(1R,2S,4R,5S)-2,4-Difluorobicyclo[3.2.1]Oct-6-En-3-One](/img/structure/B12843295.png)
![[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3-hydroxy-4-methoxyoxolan-2-yl]methyl phosphate;triethylazanium](/img/structure/B12843297.png)
